molecular formula C20H27N5O2 B563047 西洛他唑-d11 CAS No. 1073608-02-2

西洛他唑-d11

货号: B563047
CAS 编号: 1073608-02-2
分子量: 380.536
InChI 键: RRGUKTPIGVIEKM-SAGHCWGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilostazol-d11 is a deuterated form of cilostazol, a quinolinone derivative primarily used as an antiplatelet agent and vasodilator. Cilostazol-d11 is often utilized in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis in biological systems .

科学研究应用

Cilostazol-d11 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

作用机制

Target of Action

Cilostazol-d11, like its parent compound Cilostazol, primarily targets phosphodiesterase type III (PDE III) . PDE III is an enzyme that plays a crucial role in cellular signaling by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that mediates various physiological responses .

Mode of Action

Cilostazol-d11 acts as a selective inhibitor of PDE III . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP results in the activation of protein kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. It inhibits platelet aggregation, which is a crucial step in blood clot formation . Additionally, it leads to vasodilation, or the widening of blood vessels, by relaxing the smooth muscle cells in the vessel walls . Cilostazol has also been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .

Pharmacokinetics

The pharmacokinetics of Cilostazol-d11 involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that the plasma concentrations of Cilostazol and its metabolites are affected by CYP3A5 genotypes . The median plasma concentration/dose ratio of OPC-13213, an active metabolite by CYP3A5 and CYP2C19, was slightly higher and the median plasma concentration rate of Cilostazol to OPC-13015, another active metabolite by CYP3A4, was significantly lower in CYP3A5*1 carriers than in *1 non-carriers .

Result of Action

The action of Cilostazol-d11 leads to several molecular and cellular effects. It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties . These effects contribute to its clinical use in various settings, including the treatment of intermittent claudication, reduction of restenosis after coronary and peripheral endovascular interventions, and prevention of secondary stroke .

生化分析

Biochemical Properties

Cilostazol-d11 plays a significant role in biochemical reactions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This elevation in cAMP results in various downstream effects, including the inhibition of platelet aggregation and vasodilation. Cilostazol-d11 interacts with several enzymes and proteins, such as phosphodiesterase III and adenosine uptake transporters, which are crucial for its biochemical activity . The nature of these interactions involves the binding of cilostazol-d11 to the active sites of these enzymes, thereby inhibiting their activity and modulating cellular responses.

Cellular Effects

Cilostazol-d11 exerts multiple effects on different cell types, including platelets, vascular smooth muscle cells, and endothelial cells . In platelets, cilostazol-d11 inhibits aggregation by increasing cAMP levels, which in turn activates protein kinase A (PKA) and inhibits the release of pro-aggregatory factors . In vascular smooth muscle cells, cilostazol-d11 induces relaxation and vasodilation by reducing intracellular calcium levels . Additionally, cilostazol-d11 enhances endothelial cell function by promoting nitric oxide production and reducing oxidative stress . These cellular effects collectively contribute to improved blood flow and reduced risk of thrombosis.

Molecular Mechanism

The molecular mechanism of cilostazol-d11 involves the inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP levels . This elevation in cAMP activates PKA, which phosphorylates various target proteins involved in cellular signaling pathways . For instance, PKA-mediated phosphorylation of myosin light chain kinase results in reduced calcium sensitivity and relaxation of vascular smooth muscle cells . Furthermore, cilostazol-d11 inhibits adenosine uptake, enhancing the availability of adenosine to activate its receptors and exert additional vasodilatory and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cilostazol-d11 have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation . Long-term studies have shown that cilostazol-d11 maintains its efficacy in inhibiting platelet aggregation and promoting vasodilation over extended periods . Prolonged exposure to cilostazol-d11 may lead to adaptive cellular responses, such as upregulation of phosphodiesterase III expression, which could potentially reduce its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of cilostazol-d11 vary with different dosages. At low to moderate doses, cilostazol-d11 effectively inhibits platelet aggregation and induces vasodilation without significant adverse effects . At high doses, cilostazol-d11 may cause toxic effects, including gastrointestinal disturbances and increased bleeding risk . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximal efficacy and minimal toxicity .

Metabolic Pathways

Cilostazol-d11 is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 . These enzymes metabolize cilostazol-d11 into active metabolites that contribute to its pharmacological effects . The metabolic pathways of cilostazol-d11 also involve the modulation of cAMP levels, which affects various cellular processes, including platelet aggregation, vasodilation, and anti-inflammatory responses .

Transport and Distribution

Cilostazol-d11 is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported via the bloodstream to target tissues . Within cells, cilostazol-d11 interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation are influenced by its lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of cilostazol-d11 is primarily within the cytoplasm, where it exerts its inhibitory effects on phosphodiesterase III . Cilostazol-d11 may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and signaling pathways . Post-translational modifications, such as phosphorylation, may further regulate the targeting and activity of cilostazol-d11 within cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cilostazol-d11 involves the incorporation of deuterium atoms into the cilostazol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of cilostazol-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure consistency and compliance with regulatory standards .

化学反应分析

Types of Reactions

Cilostazol-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cilostazol-d11, each with distinct chemical and biological properties .

相似化合物的比较

Similar Compounds

Uniqueness of Cilostazol-d11

Cilostazol-d11 is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily achievable with non-deuterated compounds .

属性

IUPAC Name

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUKTPIGVIEKM-SAGHCWGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661871
Record name 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073608-02-2
Record name 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。